1-(2,6-Dichlorobenzyl)piperazine chemical properties
1-(2,6-Dichlorobenzyl)piperazine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(2,6-Dichlorobenzyl)piperazine
Executive Summary
This guide provides a comprehensive technical overview of 1-(2,6-Dichlorobenzyl)piperazine, a substituted benzylpiperazine derivative of significant interest to the scientific community. As a member of the pharmacologically relevant piperazine class, this compound serves as a valuable building block and research tool in medicinal chemistry and drug development. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol, explore methods for its structural elucidation, discuss its chemical reactivity, and outline critical safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's core characteristics and potential applications.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its journey began in the 1950s with its identification as a potent anthelmintic agent.[2][3] The unique physicochemical properties of the piperazine scaffold, particularly the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, allow for precise tuning of interactions with biological targets, often enhancing water solubility and bioavailability.[1]
This versatility has led to the classification of piperazine as a "privileged scaffold," a molecular framework capable of binding to multiple biological targets.[1] Consequently, this moiety is integral to a wide array of therapeutics, including antipsychotic, antidepressant, and anxiolytic drugs.[4] The benzylpiperazine subclass, in particular, is known for its central nervous system activity, primarily through modulation of the monoamine pathway.[4] 1-(2,6-Dichlorobenzyl)piperazine is a specific derivative within this class, utilized as a research chemical and an intermediate for synthesizing more complex molecules with potential therapeutic value.[]
Physicochemical Properties
The fundamental physical and chemical properties of 1-(2,6-Dichlorobenzyl)piperazine are summarized below. These data are critical for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 102292-50-2 | [6][7][8] |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [6][7][9] |
| Molecular Weight | 245.15 g/mol | [6][7][9] |
| Appearance | White to tan solid, crystals or crystalline powder | [] |
| Melting Point | 54-62 °C | [9] |
| Boiling Point | 332.4 ± 37.0 °C (Predicted) | [9] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [9] |
| InChI Key | WQTPGHSKQDVCQQ-UHFFFAOYSA-N | [10] |
| SMILES | C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl | [6] |
Synthesis and Purification
Principle of Synthesis
The synthesis of 1-(2,6-Dichlorobenzyl)piperazine is achieved via a standard nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,6-dichlorobenzyl bromide. The use of a large excess of piperazine is a key experimental choice; it serves both as the nucleophile and as a base to neutralize the hydrobromic acid byproduct, thereby preventing the formation of piperazine salts and maximizing the yield of the desired monosubstituted product over the disubstituted byproduct.
Detailed Synthesis Protocol
This protocol is a self-validating system, where successful isolation of the product with the specified analytical characteristics confirms the efficacy of the methodology.
Materials:
-
Piperazine (anhydrous)
-
2,6-Dichlorobenzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve piperazine (6.0 equivalents) in anhydrous THF at 0 °C (ice bath).[7]
-
Addition of Electrophile: Prepare a solution of 2,6-dichlorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold piperazine solution over 10-15 minutes.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours to ensure the reaction goes to completion.[7]
-
Solvent Removal: Remove the THF solvent under reduced pressure using a rotary evaporator.[7]
-
Aqueous Workup: Resuspend the crude residue in a mixture of DCM and deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice more with DCM.[7]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]
-
Purification: Purify the crude product by flash column chromatography using a gradient elution of 0% to 20% methanol in DCM to afford pure 1-(2,6-dichlorobenzyl)piperazine.[7]
Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for 1-(2,6-Dichlorobenzyl)piperazine.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach ensures trustworthiness in the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information. The chemical shifts and multiplicity patterns are definitive fingerprints of the molecular structure.
| Nucleus | ¹H NMR (400 MHz, CD₃OD) [7] | ¹³C NMR (101 MHz, CD₃OD) [7] |
| Assignments | δ 7.62-7.30 (m, 2H, Ar-H) | δ 136.76 (Ar-C) |
| δ 7.23 (dd, 1H, Ar-H) | δ 133.67 (Ar-C) | |
| δ 3.74 (s, 2H, Ar-CH₂) | δ 129.18 (Ar-CH) | |
| δ 2.92-2.69 (m, 4H, Piperazine-H) | δ 128.24 (Ar-CH) | |
| δ 2.56 (t, 4H, Piperazine-H) | δ 56.55 (Ar-CH₂) | |
| δ 53.41 (Piperazine-C) | ||
| δ 44.95 (Piperazine-C) |
Interpretation: The aromatic protons appear in the expected downfield region. The sharp singlet at 3.74 ppm corresponds to the benzylic protons, confirming the linkage to the piperazine ring. The two distinct signals for the piperazine protons are characteristic of the ring environment. The ¹³C NMR spectrum corroborates this structure with the expected number of aromatic and aliphatic carbon signals.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.
-
HRMS (m/z): [M]⁺ calculated for C₁₁H₁₄Cl₂N₂: 245.15; found: 245.06.[7] The measured value is consistent with the molecular formula, validating the identity of the compound.
Infrared (IR) Spectroscopy
While specific data for this exact molecule is not readily published, characteristic vibrational modes can be predicted based on its functional groups.
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~2950-2850 cm⁻¹
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Aromatic C=C stretch: ~1600 cm⁻¹ and ~1475 cm⁻¹
-
C-N stretch: ~1250-1020 cm⁻¹
-
C-Cl stretch: ~830-785 cm⁻¹
Analytical Workflow
Caption: Analytical workflow for structural confirmation and purity assessment.
Chemical Reactivity and Potential Applications
Reactivity Profile
1-(2,6-Dichlorobenzyl)piperazine exhibits reactivity characteristic of a secondary amine and a substituted aromatic ring.
-
N-Functionalization: The secondary amine (N-H) of the piperazine ring is nucleophilic and can undergo further reactions such as alkylation, acylation, or arylation to create more complex derivatives.
-
Basicity: As a weak base, it readily forms salts with acids.[2][11] The two nitrogen atoms have distinct pKa values.[2]
Applications in Research and Development
This compound is primarily a research chemical, serving as a key intermediate in synthetic chemistry.[] Its value lies in providing a pre-functionalized scaffold for building libraries of novel compounds. Given the established CNS activity of benzylpiperazines, derivatives of 1-(2,6-Dichlorobenzyl)piperazine are logical candidates for screening in neuropsychopharmacological assays.[4] The dichloro-substitution on the benzyl ring provides specific steric and electronic properties that can be exploited to modulate binding affinity and selectivity for biological targets like monoamine transporters or receptors.
Hypothetical Biological Interaction
Caption: General mechanism of action for CNS-active benzylpiperazine derivatives.
Safety, Handling, and Storage
Principle of Safe Handling
Due to its irritant properties, all handling of 1-(2,6-Dichlorobenzyl)piperazine must be conducted with appropriate personal protective equipment (PPE) and engineering controls (i.e., a chemical fume hood) to minimize exposure.
GHS Hazard Classification
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
| Data sourced from Sigma-Aldrich. |
Safe Handling and Storage Protocol
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[12] Ensure safety showers and eyewash stations are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For handling bulk powder, a dust mask (e.g., N95) is recommended.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Protect from light and moisture.[12] The storage area should be secure (store locked up).
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[14]
-
Conclusion
1-(2,6-Dichlorobenzyl)piperazine is a well-characterized compound with defined physicochemical properties, a reliable synthetic route, and clear analytical validation methods. Its primary role as a research chemical and synthetic intermediate is underscored by the pharmacological importance of the benzylpiperazine scaffold. By understanding its chemical properties, reactivity, and safety requirements, researchers can effectively and safely utilize this compound to advance projects in drug discovery and medicinal chemistry.
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de Oliveira, R., de Freitas, R. M., & de Castro, M. S. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 595-606. Retrieved from [Link]
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Yarım, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 12345. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Al-Taee, E. T. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES, 1(3), 1-9. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 254-266. Retrieved from [Link]
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Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]
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American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Retrieved from [Link]
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